

A Technical Guide to High-Purity Fmoc-Ile-OH for Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-Ile-OH	
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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and purity of amino acid derivatives are of paramount importance. N α -Fmoc-Lisoleucine (**Fmoc-Ile-OH**) is a critical building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity specifications, experimental protocols, and relevant signaling pathways involving isoleucine-containing peptides.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for high-purity **Fmoc-Ile-OH** is a crucial determinant of success in peptide synthesis. Impurities in the starting material can lead to the formation of deletion sequences, side-reaction products, and other impurities that are difficult to remove during purification.[1] High-purity **Fmoc-Ile-OH**, typically with a specification of >98% by HPLC, is essential to minimize these risks.[1] Reputable suppliers provide comprehensive Certificates of Analysis (CoA) detailing the purity and other quality control parameters.

A summary of specifications from various commercial suppliers is presented below:



Supplier	Purity (HPLC)	Enantiomeric Purity	Analytical Methods Cited
Sigma-Aldrich	≥98.0% (T)	-	Titration, HPLC, Melting Point, Optical Rotation[2]
Chem-Impex	≥ 99.7% (Chiral HPLC)	≥ 99.7%	Chiral HPLC[3]
CEM Corporation	≥ 99.0%	≥ 99.8%	HPLC[4]
Thistle Scientific	>99% (98.5% min)	-	HPLC, Melting Point, Optical Rotation
MedChemExpress	-	-	Information available upon request[5]
BLD Pharm	-	-	Information available upon request[6]

Experimental Protocols

The following protocols outline the standard procedures for the use of **Fmoc-Ile-OH** in solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. The most common method involves the use of a piperidine solution.

Materials:

- Fmoc-protected peptide-resin
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[7][8]

Procedure:



- To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[7]
- Agitate the mixture at room temperature for a specified period, typically ranging from 5 to 20 minutes.[7][9] A two-step deprotection can also be employed, with an initial 2-minute treatment followed by a second 5-minute treatment with fresh reagent.[7]
- Following deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Amino Acid Coupling

The coupling of **Fmoc-Ile-OH** to the deprotected N-terminus of the peptide-resin requires activation of the carboxylic acid moiety. Various coupling reagents can be utilized for this purpose.

Materials:

- · Deprotected peptide-resin
- Fmoc-Ile-OH (typically 3-5 equivalents relative to the resin loading)
- Coupling reagents (e.g., HCTU, HATU)
- Base (e.g., N,N-diisopropylethylamine DIPEA, or collidine)
- Solvent: DMF

Procedure:

- In a separate vessel, dissolve **Fmoc-Ile-OH** and the coupling reagent (e.g., HCTU) in DMF. [1]
- Add the base (e.g., collidine) to the amino acid solution to facilitate activation.
- Add the activated **Fmoc-Ile-OH** solution to the deprotected peptide-resin.



- Allow the coupling reaction to proceed for a sufficient duration, typically 1-2 hours, with agitation.[4]
- After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[1]

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.



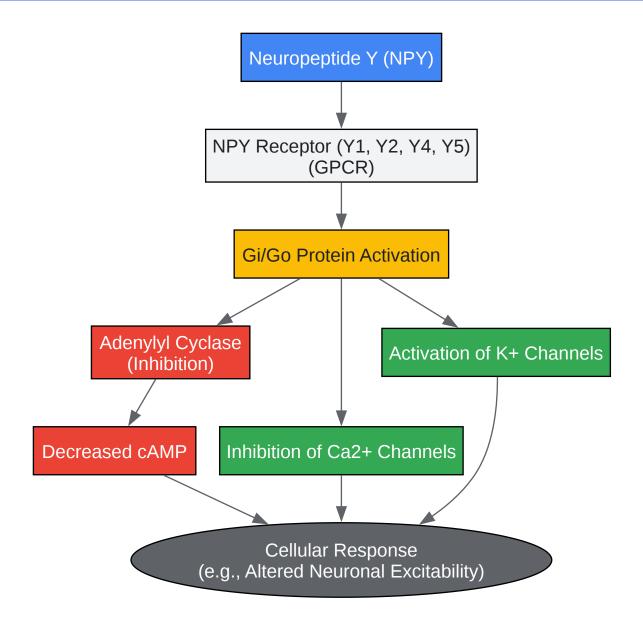
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Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Neuropeptide Y Signaling Pathway

Isoleucine is a component of many biologically active peptides, such as Neuropeptide Y (NPY). NPY is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation and stress response.[3] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[3][10] The diagram below illustrates a simplified signaling cascade initiated by NPY binding to its receptors.





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Caption: Simplified Neuropeptide Y (NPY) signaling pathway.

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